Cas no 222036-33-1 ((Z)-8-(Ethoxymethylene)-6H-thiazolo[5,4-e]indol-7(8H)-one)
![(Z)-8-(Ethoxymethylene)-6H-thiazolo[5,4-e]indol-7(8H)-one structure](https://ja.kuujia.com/scimg/cas/222036-33-1x500.png)
(Z)-8-(Ethoxymethylene)-6H-thiazolo[5,4-e]indol-7(8H)-one 化学的及び物理的性質
名前と識別子
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- 8-(Ethoxymethylene)-6H-thiazolo[5,4-e]indol-7(8H)-one
- KESPUSYLYJRMDM-UHFFFAOYSA-N
- (Z)-8-(Ethoxymethylene)-6H-thiazolo[5,4-e]indol-7(8H)-one
- 8-[Ethoxymethylidene]-6H-[1,3]thiazolo[5,4-e]indol-7-one
- 8ethoxymethylene-6,8-dihydro-1-thia-3,6-diaza-as-indacen-7-one
- 8-ethoxymethylene-6,8-dihydro- 1-thia-3,6-diaza-as-indacen-7-one
- 8-ethoxymethylene-6,8-dihydro-1-thia-3,6-diaza-as-indacen-7-one
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- インチ: 1S/C12H10N2O2S/c1-2-16-5-7-10-8(14-12(7)15)3-4-9-11(10)17-6-13-9/h3-6H,2H2,1H3,(H,14,15)
- InChIKey: KESPUSYLYJRMDM-UHFFFAOYSA-N
- SMILES: S1C=NC2=CC=C3C(=C12)C(=COCC)C(N3)=O
計算された属性
- 水素結合ドナー数: 1
- 氢键受体数量: 4
- 重原子数量: 17
- 回転可能化学結合数: 2
- 複雑さ: 358
- トポロジー分子極性表面積: 79.5
(Z)-8-(Ethoxymethylene)-6H-thiazolo[5,4-e]indol-7(8H)-one Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
CHENG DOU FEI BO YI YAO Technology Co., Ltd. | FC12544-5g |
(Z)-8-(ethoxymethylene)-6H-thiazolo[5,4-e]indol-7(8H)-one |
222036-33-1 | 95% | 5g |
$2500 | 2023-09-07 |
(Z)-8-(Ethoxymethylene)-6H-thiazolo[5,4-e]indol-7(8H)-one 関連文献
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Li Li,Chao Ma,Qingkun Kong,Weiping Li,Yan Zhang,Shenguang Ge,Mei Yan,Jinghua Yu J. Mater. Chem. B, 2014,2, 6669-6674
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Wanlin Wang,Xiaoyuan Yan,Qixuan Zou,Binbin Hong,Wang Zhang,Guo Ping Wang J. Mater. Chem. C, 2021,9, 4150-4157
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Chuanchuan Fan,Ziyang Xu,Tengling Wu,Chunyan Cui,Yang Liu,Bo Liu,Jianhai Yang,Wenguang Liu Biomater. Sci., 2021,9, 5116-5126
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Luca Sorelli,Filippo Fabbri,Jessy Frech-Baronet,Anh-Duc Vu,Mario Fafard,Thierry Gacoin,Khalid Lahlil,Lucio Martinelli,Yves Lassailly,Jacques Peretti J. Mater. Chem. C, 2015,3, 11055-11065
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Nikolay Gerasimchuk,Andrey N. Esaulenko,Kent N. Dalley,Curtis Moore Dalton Trans., 2010,39, 749-764
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Renate Weiß,Sebastian Gritsch,Günter Brader,Branislav Nikolic,Marc Spiller,Julia Santolin,Hedda K. Weber,Nikolaus Schwaiger,Sylvain Pluchon,Kristin Dietel Green Chem., 2021,23, 6501-6514
(Z)-8-(Ethoxymethylene)-6H-thiazolo[5,4-e]indol-7(8H)-oneに関する追加情報
(Z)-8-(Ethoxymethylene)-6H-thiazolo[5,4-e]indol-7(8H)-one (CAS No. 222036-33-1): A Comprehensive Overview
(Z)-8-(Ethoxymethylene)-6H-thiazolo[5,4-e]indol-7(8H)-one (CAS No. 222036-33-1) is a unique and structurally complex compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its distinct thiazoloindole scaffold, exhibits a range of biological activities that make it a promising candidate for various therapeutic applications. In this article, we will delve into the chemical structure, synthesis methods, biological properties, and potential therapeutic uses of (Z)-8-(Ethoxymethylene)-6H-thiazolo[5,4-e]indol-7(8H)-one.
Chemical Structure and Synthesis
The chemical structure of (Z)-8-(Ethoxymethylene)-6H-thiazolo[5,4-e]indol-7(8H)-one is defined by its thiazoloindole core, which is further modified by an ethoxymethylene group at the 8-position. The thiazoloindole scaffold is a privileged structure in medicinal chemistry due to its ability to interact with various biological targets. The presence of the ethoxymethylene group imparts additional stability and modulates the compound's pharmacological properties.
The synthesis of (Z)-8-(Ethoxymethylene)-6H-thiazolo[5,4-e]indol-7(8H)-one typically involves a multi-step process. One common approach starts with the condensation of an appropriate indole derivative with a thioamide to form the thiazoloindole core. Subsequent functionalization steps, such as alkylation and condensation reactions, are then employed to introduce the ethoxymethylene group. Recent advancements in synthetic methodologies have led to more efficient and scalable routes for the production of this compound, making it more accessible for research and development.
Biological Properties
(Z)-8-(Ethoxymethylene)-6H-thiazolo[5,4-e]indol-7(8H)-one has been extensively studied for its diverse biological activities. One of its most notable properties is its potent anti-inflammatory effects. Research has shown that this compound can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in both in vitro and in vivo models. This makes it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
In addition to its anti-inflammatory properties, (Z)-8-(Ethoxymethylene)-6H-thiazolo[5,4-e]indol-7(8H)-one has demonstrated significant antitumor activity. Studies have shown that it can induce apoptosis in various cancer cell lines by modulating key signaling pathways such as p53 and Bcl-2. Furthermore, it has been found to exhibit selective toxicity towards cancer cells while sparing normal cells, making it a promising lead compound for the development of targeted cancer therapies.
Pharmacological Applications
The unique combination of anti-inflammatory and antitumor properties makes (Z)-8-(Ethoxymethylene)-6H-thiazolo[5,4-e]indol-7(8H)-one an attractive candidate for a wide range of pharmacological applications. In the context of inflammatory diseases, this compound has shown promise in preclinical studies for reducing inflammation and alleviating symptoms in animal models. Its ability to target multiple inflammatory pathways suggests that it could be effective in treating complex inflammatory conditions where multiple factors contribute to disease progression.
In cancer research, (Z)-8-(Ethoxymethylene)-6H-thiazolo[5,4-e]indol-7(8H)-one has been investigated for its potential as a chemotherapeutic agent. Preclinical studies have demonstrated its efficacy in inhibiting tumor growth and metastasis in various cancer models. The selective toxicity towards cancer cells observed in these studies is particularly noteworthy, as it suggests that this compound could offer improved safety profiles compared to traditional chemotherapeutic agents.
Current Research and Future Directions
Ongoing research into (Z)-8-(Ethoxymethylene)-6H-thiazolo[5,4-e]indol-7(8H)-one is focused on elucidating its mechanisms of action at the molecular level and optimizing its pharmacological properties for clinical applications. Recent studies have identified several key targets involved in the anti-inflammatory and antitumor effects of this compound, including specific enzymes and signaling proteins. These findings provide valuable insights into the molecular basis of its biological activities and pave the way for rational drug design.
In parallel with these mechanistic studies, efforts are underway to develop more potent and selective analogs of (Z)-8-(Ethoxymethylene)-6H-thiazolo[5,4-e]indol-7(8H)-one. Structure-activity relationship (SAR) studies have identified several structural modifications that enhance the compound's biological activities while improving its pharmacokinetic properties. These efforts aim to identify lead compounds with optimized therapeutic profiles for further preclinical and clinical evaluation.
Conclusion
(Z)-8-(Ethoxymethylene)-6H-thiazolo[5,4-e]indol-7(8H)-one (CAS No. 222036-33-1) is a promising compound with a unique chemical structure and diverse biological activities. Its potent anti-inflammatory and antitumor properties make it a valuable candidate for the development of novel therapeutics for inflammatory diseases and cancer. Ongoing research continues to uncover new insights into its mechanisms of action and optimize its pharmacological properties, positioning it as a key player in future drug discovery efforts.
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